molecular formula C9H8BrF3O3 B14783782 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene

2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene

Cat. No.: B14783782
M. Wt: 301.06 g/mol
InChI Key: BDIQANPWWJGFJS-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene: is an organic compound with a complex structure that includes bromine, methoxymethoxy, and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to introduce the bromine, methoxymethoxy, and trifluoromethoxy groups sequentially through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new compounds.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may explore its effects on various biological targets to develop new pharmaceuticals or study its mechanism of action in biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, methoxymethoxy, and trifluoromethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular membranes.

Comparison with Similar Compounds

  • 2-Bromo-4-methoxyphenol
  • 2-Bromo-4-fluorobenzoic acid
  • N-Formyl 2-bromo-4-(trifluoromethoxy)aniline

Comparison: Compared to these similar compounds, 2-Bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups. These functional groups can significantly alter its chemical reactivity and biological activity, making it a distinct compound with specific applications in research and industry.

Properties

Molecular Formula

C9H8BrF3O3

Molecular Weight

301.06 g/mol

IUPAC Name

2-bromo-4-(methoxymethoxy)-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-8(7(10)4-6)16-9(11,12)13/h2-4H,5H2,1H3

InChI Key

BDIQANPWWJGFJS-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OC(F)(F)F)Br

Origin of Product

United States

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